5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol
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Overview
Description
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol is a chemical compound with the molecular formula C8H5BrClF3O It is characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to a benzyl alcohol moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol typically involves multi-step organic reactions. One common method is the halogenation of a benzyl alcohol derivative, followed by the introduction of the trifluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitution patterns.
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation reactions using specialized equipment to handle the reactive intermediates and by-products. The process must be carefully controlled to ensure high yield and purity of the final product. Techniques such as distillation and recrystallization are commonly employed to purify the compound.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol undergoes various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to remove the halogen atoms or to convert the alcohol group to a different functional group.
Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alcohol group can yield benzaldehyde or benzoic acid derivatives, while substitution reactions can introduce various functional groups, such as ethers or amines.
Scientific Research Applications
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.
Industry: It is used in the production of specialty chemicals and materials with unique properties, such as high thermal stability and resistance to degradation.
Mechanism of Action
The mechanism of action of 5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol involves its interaction with molecular targets, such as enzymes or receptors. The presence of halogen and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for these targets. The exact pathways and molecular interactions depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-2-chlorobenzotrifluoride
- 2-Chloro-5-(trifluoromethyl)benzyl Alcohol
- 4-Bromo-1-chloro-2-(trifluoromethyl)benzene
Uniqueness
5-Bromo-2-chloro-alpha-(trifluoromethyl)benzyl Alcohol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and physical properties. The combination of bromine, chlorine, and trifluoromethyl groups in a single molecule can influence its reactivity, stability, and interactions with other molecules, making it valuable for various applications.
Properties
IUPAC Name |
1-(5-bromo-2-chlorophenyl)-2,2,2-trifluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3O/c9-4-1-2-6(10)5(3-4)7(14)8(11,12)13/h1-3,7,14H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPDLSISMBOXVQA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(C(F)(F)F)O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.47 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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